Ethyl 3,5-dimethyl-4-nitrobenzoate

Description

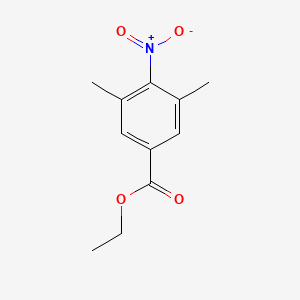

Ethyl 3,5-dimethyl-4-nitrobenzoate is an aromatic ester featuring a nitro group at the para position and methyl substituents at the 3 and 5 positions of the benzene ring. The ethyl ester variant is anticipated to exhibit distinct physicochemical properties due to its longer alkyl chain, which may influence solubility, reactivity, and applications in fine chemical synthesis .

Properties

IUPAC Name |

ethyl 3,5-dimethyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-4-16-11(13)9-5-7(2)10(12(14)15)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHYBLDIIOAWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297959 | |

| Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-50-9 | |

| Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 3,5-dimethylbenzoic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester . The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification can be carried out using an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields . This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethyl-4-nitrobenzoate undergoes various chemical reactions, including:

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

Substitution: Sodium ethoxide, other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: Ethyl 3,5-dimethyl-4-aminobenzoate.

Substitution: Various ethyl esters depending on the nucleophile used.

Oxidation: Ethyl 3,5-dicarboxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 3,5-dimethyl-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,5-dimethyl-4-nitrobenzoate (CAS: 3277-04-1)

This methyl ester analog shares the same nitro and methyl substitution pattern but differs in the ester group (methyl vs. ethyl). Key comparisons include:

Physical Properties

The collision cross section (CCS) values for the methyl ester, calculated via adduct-specific predictions (e.g., [M+H]+: 142.3 Ų), suggest that the ethyl analog would exhibit larger CCS values owing to increased molecular volume .

Other Nitrobenzoate Derivatives

While direct data for additional analogs (e.g., propyl or butyl esters) is absent in the evidence, conceptual density functional theory (DFT) principles (e.g., electronegativity, hardness) could predict reactivity trends. For example:

- Nitro Group Reactivity : The electron-withdrawing nitro group enhances electrophilicity at the benzene ring, making these compounds susceptible to nucleophilic substitution. Substituent effects (methyl vs. ethyl) may modulate this reactivity .

- Steric Effects : The ethyl group’s bulkiness could hinder reactions at the ester moiety compared to the methyl variant.

Biological Activity

Ethyl 3,5-dimethyl-4-nitrobenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.

This compound is an ester derived from 3,5-dimethyl-4-nitrobenzoic acid and ethanol. The synthesis typically involves the esterification reaction, which can be catalyzed by acid catalysts under reflux conditions. The reaction can be optimized using various methods, including microwave-assisted synthesis and ultrasonic irradiation, which enhance yield and reduce reaction time.

Biological Activity

The biological activity of this compound has been investigated in various studies, emphasizing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that this compound can serve as a potential candidate for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases. The compound's mechanism may involve the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against standard antibiotics. The results indicated that it has comparable or superior activity against certain pathogens.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced edema and inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.